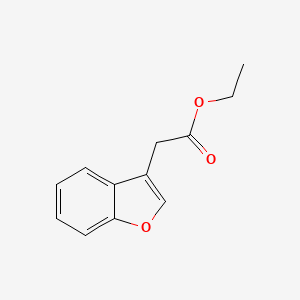

Ethyl 2-(benzofuran-3-yl)acetate

Description

Significance of Benzofuran (B130515) Derivatives in Contemporary Chemical and Life Sciences

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a structural motif present in a vast array of natural products and synthetic molecules. nih.gov This prevalence is a direct consequence of the diverse and potent biological activities exhibited by benzofuran derivatives. These compounds have garnered considerable attention in medicinal chemistry and materials science due to their wide-ranging pharmacological properties.

Research has extensively documented the antimicrobial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant activities of various benzofuran derivatives. nih.govmdpi.comcuestionesdefisioterapia.comrsc.org This has led to the development of numerous therapeutic agents with a benzofuran core. The versatility of the benzofuran scaffold allows for a high degree of structural modification, enabling chemists to fine-tune the biological and physical properties of these molecules to target specific diseases and applications. The ongoing exploration of benzofuran chemistry continues to yield novel compounds with significant potential in drug discovery and materials science.

Positioning of Ethyl 2-(benzofuran-3-yl)acetate within Benzofuran Research

Within the broad landscape of benzofuran research, this compound emerges as a key intermediate and building block in organic synthesis. Its structure, featuring a reactive ester group attached to the 3-position of the benzofuran ring, makes it a valuable precursor for the synthesis of more complex, biologically active molecules.

While not typically an end-product itself, the importance of this compound lies in its utility for introducing the benzofuran-3-acetic acid moiety into larger molecular frameworks. This substructure is found in a number of compounds with interesting pharmacological profiles. Consequently, the synthesis and reactions of this compound are of significant interest to synthetic and medicinal chemists.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1-benzofuran-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-14-12(13)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGDCGDXQLDKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=COC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428738 | |

| Record name | ethyl 2-(benzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82156-58-9 | |

| Record name | ethyl 2-(benzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Profiles of the Ethyl 2 Benzofuran 3 Yl Acetate Scaffold

Ester Hydrolysis and Amide Coupling Reactions

The ester moiety of Ethyl 2-(benzofuran-3-yl)acetate is a key handle for derivatization. The primary transformation is its hydrolysis to the corresponding carboxylic acid, 2-(benzofuran-3-yl)acetic acid, which is a crucial intermediate for the synthesis of a variety of amide derivatives.

The hydrolysis is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in an aqueous alcohol solution, followed by acidification to yield the carboxylic acid. This acid can then be coupled with a diverse range of amines to form amide bonds. The formation of these amide bonds is a cornerstone of medicinal chemistry, often facilitated by coupling reagents that activate the carboxylic acid. luxembourg-bio.comresearchgate.net

For instance, 2-(benzofuran-2-yl)acetic acid, an isomer of the title compound's hydrolysed product, has been successfully coupled with various aminophenols using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling agent in dichloromethane (B109758) (DCM). nih.gov This methodology is directly applicable to 2-(benzofuran-3-yl)acetic acid. A general procedure involves stirring the acid, amine, and coupling agent in a suitable solvent at room temperature. nih.gov Similarly, the 8-aminoquinoline (B160924) (8-AQ) auxiliary has been installed onto benzofuran-2-carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA) in CH2Cl2, a process that can also be applied to the 3-acetic acid derivative. mdpi.com

Table 1: Representative Amide Coupling Reactions of 2-(Benzofuran-2-yl)acetic acid

| Amine | Coupling Agent | Solvent | Product | Yield (%) | Reference |

| 4-Aminophenol | EDC | DCM | 2-(Benzofuran-2-yl)-N-(4-hydroxyphenyl)acetamide | 74.4 | nih.gov |

| 4-Amino-3-fluorophenol | EDC | DCM | 2-(Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide | 69.2 | nih.gov |

| 2-Amino-5-fluorophenol | EDC | DCM | 2-(Benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide | 63.6 | nih.gov |

| 8-Aminoquinoline | HATU, DIPEA | CH2Cl2 | N-(quinolin-8-yl)benzofuran-2-carboxamide | 73 | mdpi.com |

This table illustrates typical conditions for amide coupling of a closely related benzofuran (B130515) acetic acid, which are analogous to the potential reactions of 2-(benzofuran-3-yl)acetic acid.

Electrophilic and Nucleophilic Functionalization of the Benzofuran Ring

The benzofuran ring within the this compound scaffold can undergo functionalization at several positions. The C2 position is generally the most reactive site for electrophilic attack in benzofurans. mdpi.comhw.ac.uk However, with the C3 position occupied by the acetate (B1210297) side chain, functionalization is directed to other positions on the heterocyclic or benzene (B151609) ring.

Recent methodologies have focused on direct C-H functionalization, providing powerful tools for modifying the benzofuran core. For example, using an 8-aminoquinoline directing group attached to the C2-carboxyl position, a palladium-catalyzed C3-arylation of the benzofuran ring has been achieved with various aryl iodides. mdpi.com This strategy highlights the potential for site-selective functionalization.

Heteroatom-centered anions have been utilized as super-electron-donors to initiate radical reactions, enabling the synthesis of 3-substituted benzofurans. nih.gov While this method builds the 3-substituted ring, the subsequent functionalization of these products is highly relevant. For example, a 3-diphenylphosphinoyl benzofuran derivative can be further functionalized at the C2 position. nih.gov A versatile bromine atom can be introduced at the C2-position in excellent yield, which then opens pathways for transition metal-catalyzed cross-coupling reactions like Suzuki and Heck reactions to introduce aryl and vinyl groups, respectively. nih.gov

Table 2: C2-Functionalization of a 3-Substituted Benzofuran Derivative

| C3-Substituted Benzofuran | Reagent/Catalyst | Reaction | Product | Yield (%) | Reference |

| 16 (2-Bromo-3-(diphenylphosphoryl)benzofuran) | (o-tolyl)boronic acid, Pd(PPh3)4, K2CO3 | Suzuki Coupling | 2-(o-tolyl)-3-(diphenylphosphoryl)benzofuran | 62 | nih.gov |

| 16 (2-Bromo-3-(diphenylphosphoryl)benzofuran) | Styrene, Pd(dppf)Cl2, Et3N | Heck Reaction | 2-vinyl-3-(diphenylphosphoryl)benzofuran | 63 | nih.gov |

Oxidative and Reductive Manipulations of this compound Derivatives

The this compound scaffold and its derivatives are amenable to various oxidative and reductive transformations. These reactions can target either the side chain or the benzofuran nucleus, depending on the reagents and the specific substrate.

A clear example of selective oxidation is seen in derivatives where a methylsulfanyl group is present on the benzofuran ring. Ethyl 2-(5-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate, a related compound, was oxidized using 3-chloroperbenzoic acid (m-CPBA) to yield the corresponding ethyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. researchgate.net This reaction selectively oxidizes the sulfur atom to a sulfoxide. researchgate.netnih.govnih.gov The reaction is typically performed in dichloromethane at low temperatures, gradually warming to room temperature. nih.gov

Table 3: Oxidation of Thioether-Substituted Benzofuran Acetates

| Substrate | Oxidizing Agent | Solvent | Product | Reference |

| Ethyl 2-(5-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate | m-CPBA | Dichloromethane | Ethyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate | researchgate.net |

| Ethyl 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetate | m-CPBA | Dichloromethane | Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate | nih.gov |

| Ethyl 2-(5-cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate | m-CPBA | Dichloromethane | Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate | nih.gov |

While specific examples of reduction on the this compound scaffold are not detailed in the provided search results, general principles of organic chemistry suggest that the ester group can be reduced to a primary alcohol, 2-(benzofuran-3-yl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH4). The benzofuran ring itself is generally stable to these conditions but can be reduced under more forcing catalytic hydrogenation conditions.

Derivatization Strategies for Enhancing Molecular Diversity

The strategic derivatization of the this compound scaffold is a powerful approach for generating libraries of structurally diverse compounds for applications such as small molecule screening. This involves the modular application of the chemical transformations discussed in the preceding sections.

A highly effective strategy combines C-H functionalization with subsequent modifications of the side chain. For example, a C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide can be synthesized via a directed C-H activation. mdpi.com The directing group can then be cleaved and the amide diversified in a one-pot, two-step transamidation procedure. mdpi.com This involves reaction with Boc2O/DMAP followed by the addition of a new amine, allowing for the introduction of a wide range of substituents. mdpi.com This modular approach allows for the rapid generation of a diverse set of C3-substituted benzofuran-2-carboxamide (B1298429) derivatives from a simple precursor in just a few steps. mdpi.com

Another powerful derivatization strategy involves the functionalization at the C2-position of the 3-substituted benzofuran ring. As previously mentioned, the introduction of a bromine atom at C2 serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. nih.gov This allows for the introduction of a wide array of aryl and vinyl substituents at the C2 position, significantly increasing the molecular diversity of the final products. nih.gov

Rearrangement Reactions and Ring Transformations of Benzofuran Systems

The benzofuran core, while generally stable, can undergo fascinating rearrangement and ring transformation reactions under specific conditions, leading to the formation of entirely new heterocyclic or carbocyclic systems. These transformations significantly expand the synthetic utility of benzofuran precursors.

One notable transformation is the acid-catalyzed ring expansion of annulated benzofuran derivatives. Cyclopenta[b]benzofurans can be converted into benzannulated eight-membered ring lactones. thieme-connect.com This reaction proceeds through a Brønsted acid (e.g., triflic acid, TfOH) catalyzed hydration of the enol ether moiety, forming a hemiacetal intermediate which then undergoes a retro-Claisen-type C-C bond cleavage. thieme-connect.comresearchgate.net

Base-mediated ring transformations are also known. Benzofurans bearing an electron-withdrawing group at the C3 position, such as a carbonyl, can undergo a facile ring opening of the O(1)–C(2) bond. acs.org This process can be intercepted by a Michael acceptor, leading to the formation of highly functionalized products rather than simple rearrangement. acs.org

Furthermore, the benzofuran ring can be transformed into other heterocyclic systems. For example, an unusual rearrangement of a benzopyran group to a benzofuran group has been reported during the synthesis of coumarin (B35378) derivatives, offering a novel pathway to functionalized benzofurans. mdpi.com Conversely, TfOH has been shown to catalyze the ring transformation of benzofurans into furans. researchgate.net Transition metal catalysis, particularly with nickel, has also been explored for the selective cleavage of the C-O bond in benzofurans, leading to ring-opened phenol (B47542) derivatives. researchgate.netoup.com

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Benzofuran 3 Yl Acetate and Its Derivatives

Elucidation of Molecular Conformation and Crystal Packing by X-ray Diffraction Analysis

Studies on derivatives such as ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate and ethyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate reveal detailed information about their solid-state structures. nih.govresearchgate.netresearchgate.net For instance, the crystal structure of ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate was determined to be in the triclinic system with the P-1 space group. nih.govresearchgate.netasianpubs.org The benzofuran (B130515) unit in these derivatives is typically found to be essentially planar. nih.govresearchgate.netresearchgate.net

| Compound | Crystal System | Space Group | Cell Parameters | Key Packing Interactions | Reference |

|---|---|---|---|---|---|

| Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate | Triclinic | P-1 | a = 7.8821(5) Å, b = 9.0922(5) Å, c = 10.4354(6) Å, α = 73.682(1)°, β = 79.155(1)°, γ = 66.622(1)° | C-H···O, π–π stacking, C-H···π | nih.govresearchgate.net |

| Ethyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate | Triclinic | P-1 | a = 8.3512(8) Å, b = 9.2016(9) Å, c = 10.1584(10) Å, α = 74.075(2)°, β = 79.023(2)°, γ = 88.085(2)° | C-H···O, π–π stacking | researchgate.net |

| 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester | Triclinic | P-1 | a = 9.268(13) Å, b = 11.671(15) Å, c = 15.414(2) Å, α = 75.185(5)°, β = 72.683(5)°, γ = 71.301(5)° | C-H···O, C-H···π | asianpubs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is indispensable for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous assignment of the molecular structure.

For ethyl 2-(benzofuran-3-yl)acetate and its derivatives, the ¹H NMR spectrum typically reveals characteristic signals. The protons of the ethyl group appear as a quartet for the methylene (B1212753) (-CH₂-) group around 4.2 ppm and a triplet for the methyl (-CH₃) group around 1.3 ppm, with a coupling constant (J) of approximately 7.1 Hz. azom.com The methylene protons of the acetate (B1210297) group (-CH₂-CO) appear as a singlet at approximately 3.8-3.9 ppm. The protons on the benzofuran ring system resonate in the aromatic region, typically between 7.0 and 8.0 ppm, with their specific chemical shifts and multiplicities depending on the substitution pattern. escholarship.orgnih.gov

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is typically found at the downfield end of the spectrum, around 169-171 ppm. The carbons of the ethyl group and the acetate methylene group resonate in the upfield region. The carbons of the benzofuran core appear in the range of approximately 100-160 ppm. escholarship.orgnih.gov The specific chemical shifts are sensitive to the electronic effects of substituents on the aromatic ring.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| ¹H | Ethyl (-OCH₂CH₃) | ~4.2 | Quartet (q) | azom.com |

| Ethyl (-OCH₂CH₃) | ~1.3 | Triplet (t) | azom.com | |

| Acetate (-CH₂COO-) | ~3.8-3.9 | Singlet (s) | escholarship.org | |

| Benzofuran (Ar-H) | ~7.0-8.0 | Multiplet (m) | nih.gov | |

| ¹³C | Ester (C=O) | ~169-171 | - | escholarship.org |

| Benzofuran (Ar-C) | ~100-160 | - | escholarship.orgnih.gov | |

| Ethyl (-OCH₂CH₃) | ~61-65 | - | escholarship.org | |

| Acetate (-CH₂COO-) | ~33-45 | - | escholarship.orgmdpi.com |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, with a molecular formula of C₁₂H₁₂O₃, the expected molecular weight is approximately 204.23 g/mol . sigmaaldrich.com

Under electron ionization (EI), the molecule is expected to show a molecular ion peak (M⁺) at m/z 204. The fragmentation of benzofuran derivatives is often characterized by specific cleavage patterns. Studies on related compounds, such as 2-ethyl-2,3-dihydro-5-benzofuranylacetic acid, have shown that fragmentation can involve rearrangements and the expulsion of small, stable molecules like methyl acetate. nih.gov A common terminal ion in the fragmentation sequences of many benzofuran derivatives is observed at m/z 131, corresponding to a stable benzofuranylmethyl cation or a related rearranged ion. nih.gov

Electrospray ionization (ESI), often coupled with liquid chromatography (LC-MS), is a softer ionization technique that typically yields the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov For this compound, the [M+H]⁺ ion would be observed at m/z 205. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the confirmation of the elemental formula with high accuracy. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester functional group is expected in the region of 1730-1750 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester group will produce strong bands in the 1000-1300 cm⁻¹ region. The ether C-O-C stretch of the benzofuran ring would also appear in this fingerprint region. Aromatic C=C stretching vibrations from the benzene (B151609) portion of the benzofuran ring typically appear as multiple bands in the 1450-1600 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylene groups are found just below 3000 cm⁻¹. mdpi.commdpi.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C-H Stretch | Aromatic | >3000 | mdpi.com |

| C-H Stretch | Aliphatic (CH₂, CH₃) | <3000 | mdpi.com |

| C=O Stretch | Ester | 1730-1750 | mdpi.comresearchgate.net |

| C=C Stretch | Aromatic | 1450-1600 | mdpi.com |

| C-O Stretch | Ester & Ether | 1000-1300 | nist.gov |

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, Column Chromatography, LC-MS)

Chromatographic techniques are fundamental for the purification, isolation, and purity assessment of synthesized compounds like this compound.

Thin-Layer Chromatography (TLC) is routinely used to monitor the progress of chemical reactions and to determine the appropriate solvent system for column chromatography. escholarship.org It provides a quick assessment of the number of components in a mixture. Visualization is typically achieved using UV light (254 nm) due to the aromatic nature of the benzofuran ring. escholarship.org

Column Chromatography is the standard method for purifying the compound on a preparative scale. Silica gel is the most common stationary phase. escholarship.orgnih.gov Elution is typically performed using a gradient of solvents with increasing polarity, such as mixtures of hexane (B92381) and ethyl acetate. researchgate.netescholarship.orgnih.gov The fractions are collected and analyzed by TLC to isolate the pure product.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of the final compound and for identifying any minor impurities. The retention time from the LC provides one level of identification, while the mass spectrum provides molecular weight information and structural clues for the main component and any co-eluting substances. ambeed.com

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzofuran (B130515) derivatives, DFT calculations are crucial for predicting molecular geometries, electronic properties, and reactivity.

Researchers have benchmarked various DFT methods against experimental data for furan (B31954) and benzofuran to ensure the accuracy of calculations for this class of compounds. researchgate.net These studies confirm that DFT is a reliable tool for predicting properties of benzofuran derivatives. researchgate.net The calculations typically focus on key electronic descriptors that govern the molecule's behavior:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. These values are frequently calculated for series of benzofuran derivatives to understand their electronic properties. researchgate.net

Electron-Electron Repulsion: Descriptors such as the "maximum e–e repulsion for a C–O bond" have been identified through computational studies as significant factors influencing the biological activity of benzofuran analogs. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack, guiding the understanding of intermolecular interactions.

These DFT-derived parameters are not only fundamental to understanding the molecule's intrinsic properties but also serve as inputs for more complex models like QSAR studies.

Table 1: Key Electronic Descriptors Calculated by DFT for Benzofuran Scaffolds

| Descriptor | Significance | Reference |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability; relates to reactivity with electrophiles. | researchgate.net |

| LUMO Energy | Indicates electron-accepting ability; relates to reactivity with nucleophiles. | researchgate.net |

| HOMO-LUMO Gap | Correlates with chemical stability, polarizability, and reactivity. | researchgate.net |

| Max e-e Repulsion | A descriptor found to be correlated with vasodilator activity in benzofurans. | nih.gov |

Molecular Docking and Binding Affinity Calculations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how a ligand, such as a benzofuran derivative, might interact with a biological target, typically a protein.

While specific docking studies for Ethyl 2-(benzofuran-3-yl)acetate are not widely published, numerous studies on structurally related benzofuran compounds demonstrate the utility of this approach. These studies provide a model for how the core benzofuran scaffold interacts with various enzymatic targets.

Cancer Targets: In one study, novel benzofuran hybrids were designed as dual inhibitors of PI3K and VEGFR-2, two enzymes implicated in cancer progression. nih.gov Molecular docking simulations were used to predict the binding modes and affinities of these compounds within the active sites of PI3K (PDB ID: 1E8Z) and VEGFR-2 (PDB ID: 2OH4). The results showed that the benzofuran core could establish key interactions, and the computational binding energy scores correlated well with the experimentally observed inhibitory activity. nih.gov

Viral Targets: Derivatives of benzofuran have been investigated as potential inhibitors of SARS-CoV-2 proteins. tdl.orgnih.gov Docking studies were performed against the main protease (Mpro; PDB ID: 6LU7), the spike glycoprotein (B1211001) (PDB ID: 6WPT), and RNA-dependent RNA polymerase (RdRp; PDB ID: 6M71). The calculations revealed strong binding affinities, suggesting that the benzofuran scaffold could effectively occupy the binding pockets and disrupt the function of these viral proteins. nih.gov

Other Enzymes: In a study on alkaline phosphatase inhibitors, aurone (B1235358) derivatives (which share the benzofuran core) were docked into the enzyme's active site. nih.gov The docking results provided a static model of the binding pose, which was further refined using molecular dynamics (MD) simulations to analyze the dynamic behavior and stability of the protein-ligand complex over time. nih.gov

These computational approaches are instrumental in rational drug design, allowing for the screening of virtual libraries of compounds and prioritizing the synthesis of those with the most promising predicted binding affinities. tdl.org

Table 2: Examples of Molecular Docking Studies on Benzofuran Derivatives

| Compound Class | Target Protein(s) | PDB ID(s) | Key Findings | Reference |

|---|---|---|---|---|

| Benzofuran Hybrids | PI3K / VEGFR-2 | 1E8Z / 2OH4 | Predicted binding modes correlated with IC₅₀ values for cancer cell lines. | nih.gov |

| Benzofuran-Carbazoles | SARS-CoV-2 Mpro, Spike, RdRp | 6LU7, 6WPT, 6M71 | Strong predicted binding affinities, suggesting potential antiviral activity. | nih.gov |

| Aurones | Calf Intestinal Alkaline Phosphatase (CIAP) | N/A | Docking combined with MD simulations to analyze dynamic ligand-protein interactions. | nih.gov |

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are employed to elucidate the step-by-step pathways of chemical reactions, including the characterization of transient intermediates and high-energy transition states. This provides a deeper understanding of reaction selectivity and kinetics.

The synthesis of 3-substituted benzofurans, such as this compound, can proceed through various mechanisms that have been investigated computationally.

Acid-Catalyzed Rearrangements: The selective synthesis of 3-acylbenzofurans versus 3-formylbenzofurans from 2,3-dihydrobenzofuran (B1216630) intermediates has been studied under different acidic conditions. nih.gov Theoretical considerations suggest that the formation of 3-formylbenzofurans proceeds through a diprotonated intermediate, which is stabilized by specific solvents. The reaction pathway involves the opening of the dihydrofuran ring followed by ring-closure at the ketone moiety and subsequent aromatization. nih.gov

Metal-Catalyzed Annulation: Modern synthetic methods often employ transition metal catalysts. For instance, a Rh(III)-catalyzed reaction between a salicylaldehyde (B1680747) and ethyl 2-diazo-3-oxopropanoate has been reported to yield 3-ethoxycarbonyl benzofuran. orgsyn.org The proposed mechanism involves a tandem C-H activation, decarbonylation, and annulation process, where the catalyst facilitates the cyclization to form the furan ring. orgsyn.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for functionalizing the benzofuran core. unicatt.it While many studies focus on the 2-position, the principles are applicable to understanding the reactivity of the entire scaffold. Theoretical investigations into these catalytic cycles help explain the regioselectivity and efficiency of nucleophilic substitution reactions on benzofuran derivatives. unicatt.it

By calculating the energy profiles of these reaction pathways, chemists can predict the most likely mechanism and optimize reaction conditions to favor the formation of the desired product. nih.govnih.gov

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different three-dimensional arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org Energy minimization is a computational process used to find the lowest energy conformer, which is the most stable and populated arrangement of the molecule.

For this compound, the main sources of conformational flexibility are:

Rotation around the C3-Cα single bond (connecting the benzofuran ring to the acetate (B1210297) methylene (B1212753) group).

Rotation within the ethyl acetate side chain (e.g., around the Cα-C(O) and O-CH₂ bonds).

The benzofuran ring system itself is largely planar, a feature confirmed by X-ray crystallographic studies of related derivatives. researchgate.netnih.gov The analysis, therefore, focuses on the orientation of the substituent at the 3-position relative to this planar core.

Computational tools are used to systematically rotate the flexible bonds and calculate the potential energy at each step. This generates a potential energy surface that maps the energy of different conformers.

Key Conformers: The analysis identifies low-energy staggered conformations, where bulky groups are positioned far from each other to minimize steric hindrance, and high-energy eclipsed conformations, which suffer from torsional strain. youtube.com

Global Minimum: Energy minimization algorithms, often based on molecular mechanics force fields (like OPLS) or quantum mechanics methods, are used to locate the "global minimum" energy conformation—the most stable 3D structure of the molecule. nih.gov

Computational Tools: Software packages and libraries like RDKit are used to generate and analyze the lowest energy conformations of molecules to understand their 3D shapes and exit vectors for further chemical modification. acs.org

Understanding the preferred conformation of this compound is vital, as the molecule's 3D shape dictates how it fits into a protein's active site and influences its physical properties.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity or physical properties, respectively.

For benzofuran derivatives, QSAR models have been successfully developed to predict their biological activities. These models are typically built using a set of known active compounds and a large number of calculated molecular descriptors.

Model Development: A study on benzofuran-based vasodilators developed a statistically significant 2D-QSAR model using the Best Multiple Linear Regression (BMLR) method. nih.gov The model correlated the chemical structures of 24 new analogs with their observed IC₅₀ values for vasodilation activity. nih.gov

Statistical Significance: The robustness of the developed QSAR model was confirmed by high values for the coefficient of determination (R² = 0.816) and the Fisher test value (F = 21.103), as well as by internal cross-validation methods. nih.gov

Key Descriptors: The analysis identified the specific molecular descriptors that have the most significant impact on activity. For the vasodilator benzofurans, the most critical descriptor was a semi-empirical one: "maximum e–e repulsion for bond C–O". nih.gov In another QSAR study on the antioxidant activity of benzofuran derivatives, important descriptors included molar weight, surface area, volume, logP, and the energies of the HOMO and LUMO orbitals. researchgate.net

These models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts toward more potent and effective molecules.

Table 3: Examples of Descriptors Used in QSAR Models for Benzofuran Derivatives

| Descriptor Type | Example Descriptor | Predicted Activity | Reference |

|---|---|---|---|

| Semi-empirical | Maximum e-e repulsion for bond C-O | Vasodilation | nih.gov |

| Constitutional | Molar Weight (MW) | Antioxidant | researchgate.net |

| Topological | Surface Area (S), Volume (V) | Antioxidant | researchgate.net |

| Physicochemical | Octanol-water partition coefficient (log P) | Antioxidant | researchgate.net |

| Electronic | HOMO and LUMO energies | Antioxidant | researchgate.net |

Applications in Medicinal Chemistry and Biological Research

Development of Novel Benzofuran-Based Therapeutic Agents

The benzofuran (B130515) nucleus, a key component of many natural and synthetic compounds, is a cornerstone in the design of new therapeutic agents. nih.govnih.gov Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.goveaspublisher.com The adaptability of the benzofuran scaffold allows medicinal chemists to create extensive libraries of compounds for screening against various diseases. mdpi.comnih.gov For instance, the antiarrhythmic drug amiodarone (B1667116) features a benzofuran core, highlighting the clinical success of this heterocyclic system. nih.gov The development of novel synthetic methods, such as the combination of 8-aminoquinoline (B160924) directed C–H arylation and transamidation, has further expanded the ability to create diverse C3-substituted benzofuran-2-carboxamide (B1298429) derivatives from simple precursors. mdpi.com

Exploration of Antimicrobial and Antibacterial Activities of Ethyl 2-(benzofuran-3-yl)acetate Derivatives

Derivatives of benzofuran have shown considerable promise as antimicrobial and antibacterial agents. nih.govnih.govrsc.org Research has demonstrated that the antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the benzofuran ring. nih.govrsc.org

A variety of benzofuran derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains. For example, some 2-substituted-3-methylbenzofuran derivatives have exhibited significant antibacterial and antifungal properties. rsc.org The introduction of a pyrazole (B372694) moiety alongside the benzofuran ring has also been shown to impart high antimicrobial activity. rsc.org Furthermore, studies on benzofuran-3-carbohydrazide derivatives have revealed their potential as antifungal agents, particularly against Candida albicans. rsc.org

The structural features of these derivatives play a crucial role in their antimicrobial potency. Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups on the benzofuran ring and aryl substituents can enhance antibacterial activity. nih.gov In contrast, electron-donating groups tend to diminish this activity. nih.gov The combination of a benzofuran core with other heterocyclic systems, such as pyrazoline and thiazole, has also been identified as essential for their antimicrobial effects. nih.gov

Interactive Table: Antimicrobial Activity of Benzofuran Derivatives

| Derivative Type | Target Organism(s) | Key Findings |

|---|---|---|

| 2-substituted-3-methylbenzofurans | Bacteria and Fungi | Ethoxymethylene and ethylene (B1197577) derivatives showed the highest antifungal and antibacterial activities, respectively. rsc.org |

| Benzofuran-pyrazole hybrids | Bacteria and Fungi | The presence of a pyrazole moiety imparts high antifungal and antibacterial activities. rsc.org |

| Benzofuran-3-carbohydrazide derivatives | Candida albicans | Combination of an unsubstituted benzylidene and a chloro-disubstituted benzofuran ring exhibited greater activity. rsc.org |

| Benzofuran derivatives with barbitone and thiobarbitone moieties | Various bacterial strains | Exhibited varied degrees of antibacterial activity (MIC, 11.38-199.10 mmol/L). nih.gov |

Investigation of Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives is an active area of research. easpublisher.comnih.gov These compounds have been investigated for their ability to modulate key inflammatory pathways.

A study focused on new benzofuran derivatives designed as anti-inflammatory agents found that a piperazine/benzofuran hybrid, compound 5d , exhibited a potent inhibitory effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 cells, with an IC50 value of 52.23 ± 0.97 μM, while showing low cytotoxicity. nih.gov Further in vivo studies with this compound in LPS-induced endotoxemic mice revealed its ability to regulate inflammatory cells like neutrophils, leukocytes, and lymphocytes, and to decrease the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in both serum and tissues. nih.gov The mechanism of this anti-inflammatory action is suggested to be linked to the NF-κB and MAPK signaling pathways. nih.gov

The design of these anti-inflammatory agents often involves the hybridization of the benzofuran scaffold with other nitrogen-containing heterocyclic moieties known for their anti-inflammatory properties, such as piperazine, tetrazole, and imidazole. nih.gov This molecular hybridization strategy aims to enhance the therapeutic efficacy of the resulting compounds. nih.gov

Anticancer and Antiproliferative Research

The benzofuran scaffold is a prominent feature in many compounds investigated for their anticancer and antiproliferative activities. nih.govnih.gov Derivatives of this compound have been the subject of extensive research in this field, with studies focusing on their mechanisms of action, inhibition of key signaling pathways, and cytotoxicity against various cancer cell lines.

Mechanisms of Action: Apoptosis Induction and Reactive Oxygen Species (ROS) Generation

A primary mechanism through which benzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This process is often mediated by the generation of reactive oxygen species (ROS). nih.govresearchgate.netfrontiersin.org

Studies have shown that certain benzofuran derivatives can increase ROS levels in cancer cells in a time-dependent manner. nih.govresearchgate.net This increase in oxidative stress can lead to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, which are key executioners of apoptosis. nih.gov For example, the benzofuran derivative moracin N has been shown to induce both autophagy and apoptosis in non-small-cell lung carcinoma cells through the generation of ROS. frontiersin.org Similarly, other benzofuran derivatives have been found to induce apoptosis in human chondrosarcoma cells and leukemia cells via ROS-mediated pathways. nih.gov The pro-apoptotic activity of these compounds is further confirmed by assays that detect the externalization of phosphatidylserine, a hallmark of early apoptosis. nih.gov

Inhibition of Key Signaling Pathways and Enzymes (e.g., PI3K, VEGFR-2)

Another critical aspect of the anticancer activity of benzofuran derivatives is their ability to inhibit key signaling pathways and enzymes that are crucial for tumor growth and survival. nih.govnih.govnih.govnih.gov Two particularly important targets are the phosphatidylinositol 3-kinase (PI3K) and vascular endothelial growth factor receptor-2 (VEGFR-2) pathways.

The PI3K pathway is frequently overactivated in many cancers and plays a vital role in cell proliferation, survival, and apoptosis resistance. nih.gov Benzofuran derivatives have been designed as potent inhibitors of PI3Kα. nih.govnih.govnih.gov For instance, a novel series of benzofuran-3-one indole (B1671886) derivatives were identified as having single-digit nanomolar activity against p110α (PI3K-α). nih.gov Another study reported a benzofuran hybrid, compound 8 , that inhibited PI3K with an IC50 value of 2.21 nM. nih.govnih.gov

VEGFR-2 is a key receptor in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. nih.govnih.gov Several benzofuran-based compounds have been developed as VEGFR-2 inhibitors. nih.gov A series of benzofuran-chalcone derivatives were synthesized, with one compound, 5c , exhibiting an excellent inhibitory effect on VEGFR-2 with an IC50 of 1.07 nM. nih.gov The dual inhibition of both PI3K and VEGFR-2 by a single compound represents a promising strategy for cancer therapy, and some benzofuran hybrids have demonstrated this dual inhibitory activity. nih.govnih.gov

Cytotoxicity Studies Against Various Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a wide range of human cancer cell lines, demonstrating their potential as broad-spectrum anticancer agents. nih.govtandfonline.commdpi.com

These derivatives have shown inhibitory activity against cell lines from various cancer types, including:

Breast Cancer: MCF-7, T47D, MDA-MB-231 nih.govmdpi.com

Colon Cancer: HCT116, SW-620, HT-29 nih.govtandfonline.comfrontiersin.org

Lung Cancer: A549, NCI-H23 nih.gov

Cervical Cancer: HeLa, SiHa nih.gov

Leukemia: K562, MOLT-4 nih.govmdpi.com

Prostate Cancer: PC-3 nih.govnih.gov

Hepatocellular Carcinoma: HePG2 nih.govnih.govnih.gov

Ovarian Cancer: A2780 nih.gov

The potency of these compounds, often measured by their IC50 values (the concentration required to inhibit 50% of cell growth), varies depending on the specific derivative and the cancer cell line. nih.gov For example, a 3-methylbenzofuran (B1293835) derivative showed potent antiproliferative activity against the A549 lung cancer cell line with an IC50 of 1.48 μM. nih.gov In another study, a benzofuran-isatin conjugate displayed potent and selective action against SW620 and HT29 colorectal cancer cell lines. frontiersin.org The development of these compounds often involves screening against the NCI-60 panel of human cancer cell lines to assess their broad-spectrum activity and identify potential lead candidates for further development. tandfonline.com

Interactive Table: Cytotoxicity of Benzofuran Derivatives Against Various Cancer Cell Lines

| Derivative/Hybrid | Cancer Cell Line(s) | IC50 Values/Activity |

|---|---|---|

| Benzofuran-chalcone derivative 5c | HCC1806, Hela, A549 | Selective cytotoxic activity. nih.gov |

| Benzofuran-2-acetic methyl ester derivatives | MCF-7, T47D, MDA-MB-231 | Significantly inhibited cell growth. nih.gov |

| 3-methylbenzofuran derivative 16b | A549 | IC50 = 1.48 μM nih.gov |

| Benzofuran-based oxadiazole conjugate 14c | HCT116 | IC50 = 3.27 μM nih.gov |

| Benzofuran derivative 12 | SiHa, HeLa | IC50 = 1.10 μM and 1.06 μM, respectively. nih.gov |

| Benzofuran hybrid 8 | HePG2, PC3 | IC50 range of 11–17 µM. nih.govnih.gov |

| Bromo derivatives of benzofurans | K562, MOLT-4 | Exhibit high cytotoxicity. nih.gov |

Antiviral Properties, including Anti-SARS-CoV-2 Potential

The benzofuran scaffold, a core component of this compound, is a recurring motif in compounds investigated for their antiviral properties. nih.govnih.gov Research has demonstrated the activity of various benzofuran derivatives against a range of both DNA and RNA viruses. nih.gov For instance, specific derivatives have shown targeted action against respiratory syncytial virus (RSV) and influenza A virus. nih.gov One naturally occurring benzofuran derivative, found in Eupatorium adenophorum, exhibited antiviral effects against RSV strains with IC50 values of 2.3 and 2.8 μM. nih.gov Furthermore, other synthetic benzofuran analogs have been identified as potential inhibitors of the Hepatitis C Virus (HCV). nih.gov

The structural versatility of the benzofuran nucleus allows for its incorporation into hybrid molecules to enhance antiviral efficacy. capes.gov.br For example, hybrid compounds of egonol (B1663352) (a natural benzofuran) and artemisinin (B1665778) have shown potent activity against the human cytomegalovirus (HCMV), with one ether-linked variant displaying an EC50 value of 0.17 μM. capes.gov.br

In the context of the COVID-19 pandemic, the benzofuran scaffold has been explored for its potential against SARS-CoV-2. A study focused on designing benzofuran-based carbazole (B46965) derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. Through computational docking studies, these derivatives were predicted to bind to key amino acid residues in the active site of the enzyme, such as HIS41 and GLY143, suggesting a potential mechanism for inhibitory action.

The development of symmetric bis-heterocycles containing the benzofuran core represents another strategy. Novel bis(benzofuran–1,3-imidazolidin-4-one)s and bis(benzofuran–1,3-benzimidazole)s have been designed and synthesized as potential lead candidates against the Yellow Fever Virus (YFV), an emerging RNA virus for which no specific antiviral cure currently exists.

| Compound Type | Target Virus | Activity Metric | Reported Value | Reference |

|---|---|---|---|---|

| 1-(7-dodecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | Specific Activity | Active in HeLa cells | nih.gov |

| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A virus | Specific Activity | Active in MDCK cells | nih.gov |

| Benzofuran derivative from Eupatorium adenophorum | RSV LONG strain | IC50 | 2.3 μM | nih.gov |

| Benzofuran derivative from Eupatorium adenophorum | RSV A2 strain | IC50 | 2.8 μM | nih.gov |

| Egonol-dihydroartemisinin hybrid | Human Cytomegalovirus (HCMV) | EC50 | 0.17 μM | capes.gov.br |

Enzyme Inhibition Studies (e.g., CYP Enzymes, Chorismate Mutase, Leukotriene A4 Hydrolase)

The benzofuran nucleus is a key structural element in the design of inhibitors for various clinically relevant enzymes.

CYP Enzymes Derivatives of the benzofuran scaffold have been evaluated as inhibitors of cytochrome P450 (P450 or CYP) enzymes, which are crucial in the metabolism of xenobiotics and the biosynthesis of steroids. nih.gov Studies on 1-(benzofuran-2-ylmethyl)imidazoles showed they were 3-7 times more potent than the standard inhibitor aminoglutethimide (B1683760) against aromatase (CYP19A1). Further research on 1-[(benzofuran-2-yl)(phenylmethyl)]pyridine derivatives identified potent aromatase inhibitors, with one 4-fluorophenyl substituted compound exhibiting an IC50 of 44 nM, demonstrating high selectivity for CYP19 over other enzymes like CYP17 and CYP24. Additionally, a series of 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles were synthesized and tested for their ability to inhibit CYP26A1, an enzyme involved in retinoic acid metabolism. The 4-ethyl and 4-phenyl substituted derivatives showed notable inhibitory activity with IC50 values of 4.5 μM and 7 μM, respectively.

Chorismate Mutase The benzofuran structure has served as a template for inhibitors of chorismate mutase (CM), an enzyme essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, making it an attractive target for antimicrobial agents. In one study, novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives were designed and synthesized. In silico docking studies predicted favorable interactions with the enzyme's active site. Subsequent in vitro testing confirmed that several of these compounds exhibited significant inhibition of chorismate mutase, with some derivatives achieving 64-65% inhibition at a concentration of 30 μM.

Leukotriene A4 Hydrolase Leukotriene A4 hydrolase (LTA4H) is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. Inhibition of LTA4H is a therapeutic strategy for inflammatory diseases. The benzofuran core has been identified as a valuable scaffold for developing LTA4H inhibitors. A series of substituted benzofurans demonstrated effective inhibition of LTB4 production in both human and mouse whole blood assays in vitro. The enzyme is a zinc-containing metalloprotease, and inhibitors are often designed to interact with this catalytic zinc ion.

| Enzyme Target | Compound Series | Key Finding | Reference |

|---|---|---|---|

| CYP26A1 | 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles | 4-ethyl derivative showed an IC50 of 4.5 μM. | |

| Aromatase (CYP19A1) | 1-[(Benzofuran-2-yl)(4-fluorophenyl)methyl]pyridine | Potent inhibition with an IC50 of 44 nM. | |

| Chorismate Mutase (CM) | 3-(benzofuran-2-ylmethyl) substituted triazinones | Up to 65% inhibition at 30 μM. | |

| Leukotriene A4 Hydrolase (LTA4H) | Substituted benzofurans | Demonstrated reduction of LTB4 levels in whole blood. |

Assessment of Antioxidant and Free Radical Scavenging Capacities

Benzofuran derivatives, including structures related to this compound, have been recognized for their antioxidant properties and ability to scavenge harmful free radicals. nih.govcapes.gov.br The antioxidant potential of these compounds is often evaluated through their capacity to inhibit lipid peroxidation (LPO) and to scavenge stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). capes.gov.br

In a study of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, one compound in particular (compound 1j) demonstrated noteworthy antioxidant effects. At a concentration of 100 μM, it achieved 62% inhibition of LPO in rat brain homogenate and a 23.5% reduction in DPPH radical formation. capes.gov.br This highlights the potential of the benzofuran scaffold to mitigate oxidative stress, which is implicated in numerous diseases.

The development of new bioactive molecules often includes an assessment of their antioxidant properties. For example, the synthesis of 4-(1-benzofuran-2-yl)1,3-thiazole-2-amine and its derivatives involved antioxidant activity screening using the DPPH method. Similarly, research into benzofuran esters has been identified as an important direction for developing new antioxidant drugs, with some synthesized compounds showing high free radical scavenging activity. nih.gov These findings underscore the role of the benzofuran nucleus as a valuable pharmacophore in the design of agents that can counteract oxidative damage. nih.gov

| Compound | Assay | Concentration | % Inhibition | Reference |

|---|---|---|---|---|

| 7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide (1j) | Lipid Peroxidation (LPO) | 100 μM | 62% | capes.gov.br |

| DPPH Radical Scavenging | 100 μM | 23.5% | capes.gov.br |

Structure-Activity Relationship (SAR) and Structure-Efficacy Relationship Studies for Bioactivity Optimization

The optimization of the biological activity of compounds based on the benzofuran scaffold heavily relies on understanding their structure-activity relationships (SAR). Medicinal chemists systematically modify the core structure to enhance potency and selectivity for various therapeutic targets.

For enzyme inhibition, the substitution pattern on the benzofuran ring is critical. In the development of inhibitors for Leukotriene A4 Hydrolase, a systematic exploration of substituted benzofurans led to the identification of potent analogs. Similarly, for chorismate mutase inhibitors, SAR analysis revealed that benzotriazinone-based derivatives were generally more effective than pyrazolotriazinone analogs, indicating the importance of the fused heterocyclic system.

In the context of antioxidant and neuroprotective activities, specific substitutions have been shown to be crucial. For a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides, SAR studies suggested that a methyl (-CH3) substitution at the R2 position and a hydroxyl (-OH) group at the R3 position of the phenyl ring were important for potent anti-excitotoxic and antioxidant effects. These findings provide a roadmap for designing more effective neuroprotective agents.

The position of substitutions on the benzofuran ring itself also dictates bioactivity. Early SAR studies on the anticancer properties of benzofurans found that substitutions at the C-2 position, such as with an ester or another heterocyclic ring, were crucial for cytotoxic activity. This principle has guided the synthesis of numerous benzofuran derivatives with potential anticancer applications. For anti-Alzheimer's agents targeting both Acetylcholinesterase (AChE) and BACE-1, the benzofuran ring serves as a valuable pharmacophore. SAR studies of benzofuran-azacyclic hybrids showed that the nature of the "tail" attached to the core influences inhibitory activity, with a N-(2-hydroxyethyl)piperazine moiety proving to be the most potent for dual-target inhibition.

Role As a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for Complex Heterocyclic Architectures

The functional handles on Ethyl 2-(benzofuran-3-yl)acetate provide a gateway to a vast range of more complex heterocyclic systems. The ester moiety can be readily converted into other functional groups, which then act as precursors for new ring systems.

A prominent strategy involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be transformed into an acid chloride or activated ester. This intermediate can be reacted with various binucleophiles to construct new heterocyclic rings. For example, conversion of the related 3-ethoxycarbonyl benzofurans into carbohydrazides has been demonstrated. orgsyn.org These carbohydrazides, upon reaction with appropriate reagents, can be cyclized to form heterocycles such as oxadiazoles (B1248032) or pyrazoles. Specifically, N'-benzylidene benzofuran-3-carbohydrazides, synthesized from 3-ethoxycarbonyl benzofurans, have been identified as active agents against tuberculosis and Candida albicans. orgsyn.org This highlights a well-established pathway for elaborating the C-3 substituent into new, biologically relevant heterocyclic frameworks.

The active methylene (B1212753) group of the acetate (B1210297) side chain is also a key site for chemical modification. It can be deprotonated to form a nucleophilic enolate, which can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as alkylations and condensations, further expanding the molecular complexity.

Construction of Fused Ring Systems and Macrocycles

This compound is an ideal substrate for the synthesis of polycyclic compounds where the benzofuran (B130515) core is fused to other ring systems. Such fused heterocycles are of great interest in medicinal chemistry and materials science.

One powerful method for constructing fused rings is through cycloaddition reactions. For instance, Diels-Alder reactions involving the furan (B31954) part of the benzofuran system can be employed to build additional carbocyclic or heterocyclic rings. orgsyn.org By strategically modifying the substituents on the benzofuran ring or the side chain, intramolecular cyclizations can be orchestrated. This common strategy involves introducing a reactive group elsewhere on the molecule that can then react with the acetate side chain (or a derivative thereof) to close a new ring, leading to a fused architecture. A wide variety of synthetic approaches have been developed for fused benzofurans, often starting from appropriately substituted benzene (B151609) rings to generate the O–C2 or the C2–C3 bonds in a crucial ring-closing step. rsc.org

Furthermore, the benzofuran scaffold has been incorporated into macrocyclic structures. Recently, novel macrocyclic benzofuran compounds have been discovered that exhibit potent anti-hepatitis C virus activity, demonstrating that the benzofuran motif can be a key component of large, complex ring systems. nih.gov

Utility in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to create large collections, or "libraries," of structurally diverse small molecules for biological screening. nih.gov The benzofuran scaffold is a prime candidate for DOS due to its status as a "privileged structure" found in numerous biologically active compounds and its amenability to varied chemical modifications. rsc.orgresearchgate.net

Efficient synthetic protocols have been developed for preparing libraries based on the 3-carboxy benzofuran scaffold, a close structural relative of this compound. nih.govacs.org These methods demonstrate how a central benzofuran core can be systematically decorated with a wide range of substituents to generate molecular diversity. A typical DOS approach involves a multi-step sequence where different building blocks are introduced at various stages. For example, a library of 2-arylbenzofuran-3-carboxamides can be generated by starting with a selection of commercially available salicylaldehydes, which are first used to construct the benzofuran-3-carboxylate core. acs.org This core is then functionalized at the 2-position using a variety of aryl boronic acids or aryl halides, followed by hydrolysis of the ester and amide coupling with a diverse set of amines. nih.govacs.org This strategy allows for the rapid generation of hundreds of unique compounds from a common intermediate, varying the substitution pattern at three key positions. The resulting libraries contain compounds with a wide range of physicochemical properties suitable for screening against various biological targets. nih.gov

| Step | Reaction | Building Block Input (Diversity Point) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Benzofuran Formation | Various Substituted Salicylaldehydes | Ethyl benzofuran-3-carboxylate Core | Introduce diversity at positions 4, 5, 6, or 7. |

| 2 | Suzuki or Stille Coupling | Various Aryl Boronic Acids or Aryl Halides | Ethyl 2-arylbenzofuran-3-carboxylate | Introduce diversity at the C-2 position. |

| 3 | Ester Hydrolysis | - | 2-Arylbenzofuran-3-carboxylic Acid | Prepare for final diversification step. |

| 4 | Amide Coupling | Various Primary or Secondary Amines | 2-Arylbenzofuran-3-carboxamide Library | Introduce diversity at the C-3 side chain. |

Pathway to Natural Product Analogues Containing the Benzofuran Motif

The benzofuran ring system is a core structural feature in a wide variety of naturally occurring compounds, many of which exhibit significant biological activities. rsc.orgnih.gov These include lignans, neolignans, and other complex molecules isolated from plants and marine sources. rsc.org The exceptional structural features and pharmacological properties of these compounds make the benzofuran scaffold a privileged structure in drug discovery. rsc.org Consequently, there is considerable interest in the synthesis of not only the natural products themselves but also simplified or modified analogues to improve activity, selectivity, and pharmacokinetic properties.

This compound represents an ideal starting point for the synthesis of such analogues. The benzofuran-3-acetic acid moiety is a substructure that can mimic portions of more complex natural products. For example, pterocarpans and coumestans are classes of natural products containing a fused benzofuran system that show broad-spectrum antibacterial and antifungal effects. orgsyn.org Synthetic routes to these complex heterocycles often rely on building blocks that contain the benzofuran core.

By leveraging the reactivity of the acetate side chain and the aromatic ring, chemists can use this compound to systematically build analogues of natural products. This allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. The pursuit of treatments for conditions like Alzheimer's disease, for which some benzofuran derivatives have shown promise, continues to fuel the synthesis of novel analogues based on this versatile scaffold. rsc.org

Future Research Trajectories and Emerging Therapeutic Prospects

Innovation in Catalyst Development for Sustainable Benzofuran (B130515) Synthesis

The synthesis of benzofurans, including Ethyl 2-(benzofuran-3-yl)acetate, is a key area of research, with a growing emphasis on green and sustainable methods. Traditional synthesis routes often involve harsh conditions and the use of hazardous reagents. elsevier.es Consequently, the development of innovative and environmentally benign catalytic strategies is a major focus.

Recent advancements have highlighted the use of transition-metal catalysts, such as palladium, copper, and rhodium, in the synthesis of benzofuran derivatives. nih.govacs.org For instance, palladium- and copper-based catalysts have been effectively used in Sonogashira coupling reactions to construct the benzofuran ring system. acs.orgresearchgate.net Researchers are also exploring the use of more sustainable and cost-effective catalysts. One promising approach involves the use of copper iodide as a catalyst in a one-pot synthesis, which offers a greener alternative to traditional methods. nih.govacs.org

The development of gas-solid catalytic routes presents another innovative and environmentally friendly approach for producing benzofurans. bohrium.com Furthermore, the use of eco-friendly deep eutectic solvents (DES) in conjunction with copper-based catalysts is being investigated to create more sustainable synthetic pathways. nih.govacs.org These innovations in catalyst development are crucial for the large-scale and environmentally responsible production of this compound and other valuable benzofuran derivatives.

Table 1: Innovations in Sustainable Benzofuran Synthesis

| Catalytic Strategy | Key Features | Reference |

| Palladium-Copper Catalysis | Utilized in Sonogashira coupling reactions for efficient benzofuran ring formation. | acs.orgresearchgate.net |

| Copper Iodide Catalysis | Enables a one-pot, greener synthesis of benzofuran derivatives. | nih.govacs.org |

| Gas-Solid Catalytic Route | Offers an environmentally friendly method for benzofuran production. | bohrium.com |

| Deep Eutectic Solvents (DES) | Used with copper catalysts to enhance the sustainability of the synthesis process. | nih.govacs.org |

Identification of Novel Biological Targets and Therapeutic Applications

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. bohrium.comrsc.orgnih.gov This has led to extensive research aimed at identifying novel biological targets and therapeutic applications for compounds like this compound.

Recent studies have explored the potential of benzofuran derivatives as inhibitors of various enzymes, such as tyrosinase, aromatase, and thrombin. bohrium.com They have also been investigated as activators of enzymes like AMPK and glucokinase. bohrium.com The diverse biological activities of these compounds make them attractive candidates for the development of new drugs for a variety of diseases.

In the context of cancer therapy, benzofuran derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase 3β (GSK-3β), which are key regulators of the cell cycle. nih.gov Furthermore, some benzofuran hybrids have been identified as potent inhibitors of Mycobacterium tuberculosis polyketide synthase 13 (Mtb Pks13), an essential enzyme for the survival of the tuberculosis-causing bacterium. nih.gov These findings highlight the potential of this compound and its analogs as scaffolds for the development of novel therapeutics against a broad spectrum of diseases.

Integration of Advanced Computational Approaches in Drug Discovery and Design

The integration of advanced computational approaches has revolutionized the field of drug discovery and design. In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are increasingly being used to identify and optimize new drug candidates. nih.govnih.govjazindia.com These computational tools play a crucial role in understanding the interactions between benzofuran derivatives and their biological targets.

Molecular docking studies have been employed to predict the binding affinities and modes of interaction of benzofuran-based compounds with various protein targets. researchgate.netnih.gov For example, in silico screening has been used to identify benzofuran-1,3,4-oxadiazole hybrids as potential inhibitors of the Mtb Pks13 enzyme. nih.gov MD simulations further provide insights into the stability and dynamics of the ligand-protein complexes, helping to refine the design of more potent and selective inhibitors. nih.gov

These computational approaches not only accelerate the drug discovery process but also provide a deeper understanding of the structure-activity relationships (SAR) of benzofuran derivatives. nih.gov By combining computational predictions with experimental validation, researchers can more efficiently design and synthesize novel drug candidates with improved therapeutic profiles.

Design and Synthesis of Prodrugs and Targeted Delivery Systems

The development of prodrugs and targeted drug delivery systems represents a promising strategy to enhance the therapeutic efficacy and reduce the side effects of benzofuran-based drugs. nih.govijpcbs.comslideshare.net A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. ijpcbs.comorientjchem.org This approach can improve the solubility, stability, and bioavailability of a drug. nih.govslideshare.net

The design of prodrugs often involves the attachment of a promoiety to the active drug molecule, which can be cleaved by specific enzymes or under certain physiological conditions to release the parent drug. orientjchem.org For this compound, the ester group could potentially be hydrolyzed in vivo to release the corresponding carboxylic acid, which may have different biological activity or pharmacokinetic properties.

Targeted drug delivery systems, such as nanoparticles and liposomes, can be used to deliver benzofuran derivatives specifically to the site of action, thereby increasing their therapeutic index and minimizing off-target effects. nih.gov These advanced delivery systems can be engineered to release the drug in a controlled manner, further optimizing its therapeutic benefit.

Exploration of this compound in Materials Science and Functional Materials

Beyond its therapeutic potential, the benzofuran scaffold is also being explored for its applications in materials science. numberanalytics.com The unique electronic and photophysical properties of benzofuran derivatives make them attractive building blocks for the development of functional materials. numberanalytics.comnumberanalytics.com

Benzofuran-containing polymers have been investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The ability to tune the electronic properties of these materials by modifying the substituents on the benzofuran ring makes them highly versatile for various optoelectronic applications.

Furthermore, benzofuran derivatives are being explored for their potential in energy storage and catalysis. numberanalytics.com The development of novel benzofuran-based materials could lead to advancements in a wide range of technologies, from flexible displays and solar cells to high-performance batteries and catalysts. The exploration of this compound and its derivatives in this field is an emerging area of research with significant potential.

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield | Purification Method |

|---|---|---|---|

| 1 | KOH, MeOH/H₂O, reflux | 82% | Column chromatography (ethyl acetate) |

| 2 | 3-ClC₆H₄CO₃H, CH₂Cl₂ | 79% | Hexane-ethyl acetate (1:2) |

Advanced: How can X-ray crystallography resolve structural ambiguities in benzofuran derivatives?

Methodological Answer:

X-ray crystallography using SHELX and ORTEP-3 software is critical for determining bond angles, planarity, and intermolecular interactions:

- Planarity Analysis : The benzofuran ring in Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate deviates by 0.010 Å from planarity, confirming aromaticity .

- Hydrogen Bonding : Weak C–H···O interactions (e.g., C9–H9A···O4, 2.54 Å) stabilize crystal packing .

- π–π Stacking : Centroid distances of 3.743 Å between benzofuran rings validate non-covalent interactions .

Q. Recommendations :

- Refine structures using SHELXL for high-resolution data .

- Use ORTEP-3 for visualizing displacement ellipsoids and disorder .

Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Methylsulfinyl groups resonate at δ 3.07 (s, 3H), while benzofuran protons appear as doublets (δ 7.17–7.71) .

- IR Spectroscopy : Stretching frequencies at ~1700 cm⁻¹ confirm ester C=O bonds .

- Mass Spectrometry : EI–MS peaks at m/z 266 [M⁺] validate molecular weight .

Q. Case Study :

- Ethyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate shows enhanced antifungal activity compared to non-fluorinated analogues due to electronegativity effects .

Basic: What are the optimal conditions for recrystallizing this compound?

Methodological Answer:

- Solvent System : Use benzene or ethyl acetate-petroleum ether (2:1) for slow evaporation, yielding colorless crystals .

- Temperature : Cooling to 5°C after acidification improves crystal nucleation .

- Purity Check : Monitor Rf values (e.g., 0.65 in ethyl acetate) via TLC before crystallization .

Advanced: How to optimize reaction yields in multi-step syntheses?

Methodological Answer:

- Oxidation Control : Use stoichiometric 3-chloroperoxybenzoic acid (1.1 eq.) to avoid over-oxidation to sulfone derivatives .

- Catalysis : Sodium acetate in acetic anhydride accelerates cyclization (e.g., 95% yield in benzofuran-3-yl acetate synthesis) .

- Workup : Extract aqueous layers with CHCl₃ (polar) or Et₂O (non-polar) based on intermediate solubility .

Q. Yield Comparison :

| Step | Catalyst/Solvent | Yield Improvement |

|---|---|---|

| Cyclization | NaOAc/Ac₂O | 95% vs. 70% (uncatalyzed) |

| Oxidation | 3-ClC₆H₄CO₃H/CH₂Cl₂ | 79% vs. <50% (H₂O₂) |

Basic: What computational tools predict intermolecular interactions?

Methodological Answer:

- Mercury (CCDC) : Analyzes π–π stacking (e.g., 3.743 Å in ) and hydrogen bonds.

- Gaussian 09 : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

Advanced: How to resolve disorder in crystal structures?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.